molecular formula C17H19BrN2O3S B5187737 N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5187737
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: YOPSLLILMDZTFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in regulating vascular tone, platelet aggregation, and other physiological processes. BAY 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.

Wirkmechanismus

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 is a selective and potent inhibitor of sGC, which is a key enzyme in the NO signaling pathway. NO is produced by endothelial cells and diffuses to neighboring smooth muscle cells, where it activates sGC and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to smooth muscle relaxation and vasodilation. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 binds to the heme moiety of sGC and stabilizes the enzyme in the inactive state, thereby reducing the production of cGMP and inhibiting vasodilation.
Biochemical and Physiological Effects
N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects in animal and human studies. In animal models of hypertension, heart failure, and atherosclerosis, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation. In human studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients. N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has also been shown to have antiplatelet and antithrombotic effects, which may be beneficial in preventing cardiovascular events.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. Another advantage is its well-established synthesis method, which allows for large-scale production of the compound. However, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 also has some limitations, such as its relatively short half-life and poor bioavailability, which may limit its efficacy in certain applications. In addition, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 may have off-target effects on other enzymes or receptors, which may complicate interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One direction is to further explore its therapeutic potential in other cardiovascular and pulmonary diseases, such as heart failure, atherosclerosis, and chronic obstructive pulmonary disease (COPD). Another direction is to develop more potent and selective sGC inhibitors with improved pharmacokinetic properties and fewer off-target effects. In addition, future research could focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691, as well as its interactions with other signaling pathways. Finally, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 could be used as a tool compound in basic research to study the NO signaling pathway and its role in various physiological and pathological processes.

Synthesemethoden

The synthesis of N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 involves several steps, starting from the reaction of 2,6-dimethylphenyl isocyanate with 4-bromobenzylamine to form the intermediate 4-bromophenyl-N-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form the corresponding sulfonamide, which is subsequently treated with glycine methyl ester to form N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. The overall synthesis route is shown in Figure 1.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders. In preclinical studies, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve endothelial function, reduce vascular inflammation, and enhance vasodilation in animal models of hypertension, heart failure, and atherosclerosis. In clinical trials, N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been evaluated for its safety and efficacy in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). Results from these studies have shown that N~2~-(4-bromophenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 can improve exercise capacity, hemodynamics, and quality of life in PAH and CTEPH patients.

Eigenschaften

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-5-4-6-13(2)17(12)19-16(21)11-20(24(3,22)23)15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPSLLILMDZTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-bromophenyl)-N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.